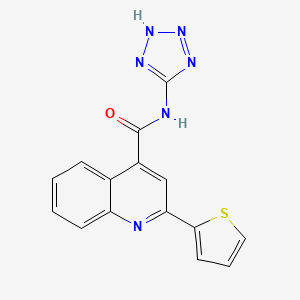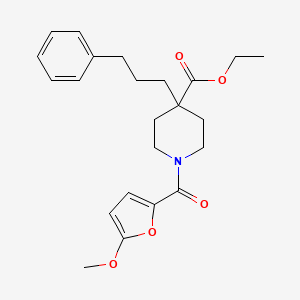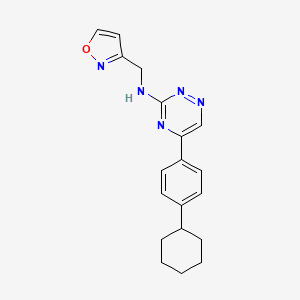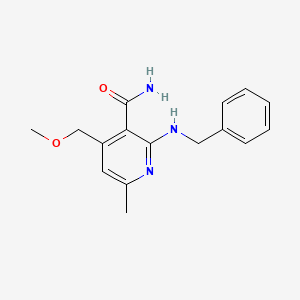
N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide, also known as TQ, is a compound that has gained significant attention in recent years due to its potential applications in various fields of research. TQ is a heterocyclic compound that belongs to the class of quinoline derivatives and has a tetrazole ring in its structure. It has been reported to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide is not fully understood, but it has been suggested to involve the modulation of various signaling pathways. In cancer cells, N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In addition, N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has been reported to inhibit the NF-kB signaling pathway, which plays a crucial role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to possess various biochemical and physiological effects. In cancer cells, N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has been reported to induce apoptosis, inhibit cell proliferation, and reduce the expression of oncogenes. In addition, N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing the expression of inflammatory genes. N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has also been reported to possess antimicrobial properties by inhibiting the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has some limitations, including its low solubility in water, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide. One of the potential applications of N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide is in the development of novel anticancer drugs. N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to possess potent anticancer properties, and further research is needed to explore its potential as a therapeutic agent. In addition, N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has been reported to possess anti-inflammatory and antimicrobial properties, and further research is needed to explore its potential applications in these fields. Furthermore, the development of new synthesis methods for N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide may enhance its potential for various applications.
Conclusion:
In conclusion, N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide is a compound that has gained significant attention in recent years due to its potential applications in various fields of research. N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide possesses various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide can be achieved by reacting 2-(2-thienyl)-4-quinolinecarboxylic acid with thionyl chloride, followed by the reaction with sodium azide and copper (I) bromide. The final product is obtained by reacting the resulting intermediate with ammonium hydroxide. N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has some limitations, including its low solubility in water. There are several future directions for the research on N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide, including its potential applications in the development of novel anticancer drugs, anti-inflammatory agents, and antimicrobial agents.
Synthesemethoden
The synthesis of N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide can be achieved by reacting 2-(2-thienyl)-4-quinolinecarboxylic acid with thionyl chloride, followed by the reaction with sodium azide and copper (I) bromide. The final product is obtained by reacting the resulting intermediate with ammonium hydroxide. This method has been reported to yield high purity and high yields of N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields of research. In cancer research, N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has also been reported to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing the expression of inflammatory genes. In addition, N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to possess antimicrobial properties by inhibiting the growth of various bacteria and fungi.
Eigenschaften
IUPAC Name |
N-(2H-tetrazol-5-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6OS/c22-14(17-15-18-20-21-19-15)10-8-12(13-6-3-7-23-13)16-11-5-2-1-4-9(10)11/h1-8H,(H2,17,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAGAWDALKFAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-tetrazol-5-yl)-2-thiophen-2-ylquinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[2-(2-methyl-1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6139397.png)
![N-(2-chlorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6139400.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B6139402.png)

![N-{2-[(4-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6139409.png)


![2-(1-(cyclohexylmethyl)-4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6139422.png)
![7-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6139424.png)
![N-(3,4-dimethoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6139428.png)

![1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B6139443.png)
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6139448.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B6139458.png)